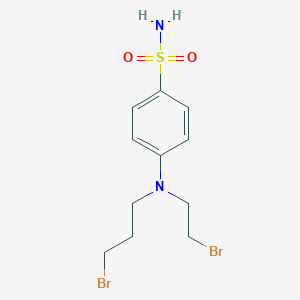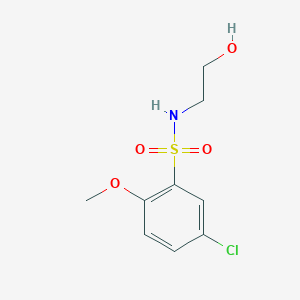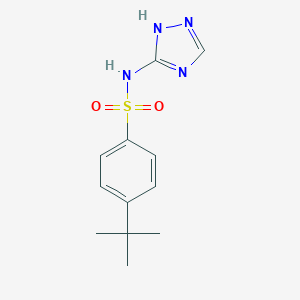
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide, also known as MMTSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is known for its unique pharmacological properties.
作用機序
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a sulfonamide compound that functions as a carbonic anhydrase inhibitor. Carbonic anhydrase enzymes play a crucial role in the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting these enzymes, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can disrupt the pH balance in the body, leading to various therapeutic effects. Additionally, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which further contributes to its anti-inflammatory properties.
生化学的および生理学的効果
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. As a carbonic anhydrase inhibitor, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can reduce intraocular pressure, making it a potential candidate for the treatment of glaucoma. It has also been shown to reduce seizure activity in animal models, indicating its potential applications in the treatment of epilepsy.
Furthermore, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. However, further studies are required to determine the efficacy and safety of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in human subjects.
実験室実験の利点と制限
One of the primary advantages of using 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments is its potent inhibitory effect on carbonic anhydrase enzymes. This property makes it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for studying the mechanisms of inflammation in various diseases.
However, one of the limitations of using 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments is its potential toxicity. Sulfonamide compounds have been shown to have adverse effects on the liver and kidneys, and further studies are required to determine the safety of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in human subjects.
将来の方向性
There are various future directions for the research on 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide. One of the primary areas of research is its potential applications in the treatment of glaucoma and other neurological disorders. Additionally, further studies are required to determine the efficacy and safety of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in human subjects.
Furthermore, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Future research can focus on studying the mechanisms of action of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in these diseases and determining its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent inhibitor of carbonic anhydrase enzymes and has anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Further studies are required to determine the efficacy and safety of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in human subjects and to explore its potential as a therapeutic agent.
合成法
The synthesis of 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole-3-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in its pure form.
科学的研究の応用
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating the pH balance in the body, and their inhibition can have significant therapeutic implications. 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase enzymes and has potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Furthermore, 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This property makes 2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
特性
製品名 |
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide |
|---|---|
分子式 |
C10H12N4O3S |
分子量 |
268.29 g/mol |
IUPAC名 |
2-methoxy-5-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O3S/c1-7-3-4-8(17-2)9(5-7)18(15,16)14-10-11-6-12-13-10/h3-6H,1-2H3,(H2,11,12,13,14) |
InChIキー |
IMUOMCWTZDBOGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)





![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)

